

## Synthesis of 5-Chlorobenzo[d]isothiazole: An Experimental Protocol

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Compound of Interest		
Compound Name:	5-Chlorobenzo[D]isothiazole	
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This document provides a detailed experimental protocol for the synthesis of **5- Chlorobenzo[d]isothiazole**, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 5-chloro-1,2-benzisothiazol-3(2H)-one, followed by its conversion to the final product.

## Step 1: Synthesis of 5-Chloro-1,2-benzisothiazol-3(2H)-one

This initial step focuses on the construction of the chlorinated benzisothiazolone ring system. The presented protocol is based on established methods for the synthesis of analogous benzisothiazol-3(2H)-ones, adapted for the 5-chloro derivative. A common and effective strategy involves the cyclization of a readily available substituted benzamide precursor. In this case, 4-chloro-2-mercaptobenzamide serves as the logical starting material.

#### Experimental Protocol:

The synthesis of 5-chloro-1,2-benzisothiazol-3(2H)-one can be achieved via the oxidative cyclization of 4-chloro-2-mercaptobenzamide.



Reagent	Molecular Weight ( g/mol )	Amount	Molar Equiv.
4-Chloro-2- mercaptobenzamide	187.65	18.77 g	1.0
Copper(I) Chloride (CuCl)	99.00	0.99 g	0.1
Oxygen (O <sub>2</sub> )	32.00	Balloon	Excess
Dimethylformamide (DMF)	73.09	200 mL	-

#### Procedure:

- To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-mercaptobenzamide (18.77 g, 0.1 mol) and copper(I) chloride (0.99 g, 0.01 mol).
- Add dimethylformamide (200 mL) to the flask and stir the mixture to dissolve the solids.
- Attach an oxygen-filled balloon to the top of the reflux condenser.
- Heat the reaction mixture to 100°C and stir vigorously for 12 hours.
- After cooling to room temperature, pour the reaction mixture into 1 L of ice-cold water with stirring.
- Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
- Recrystallize the crude product from ethanol to afford pure 5-chloro-1,2-benzisothiazol-3(2H)-one.

# Step 2: Conversion of 5-Chloro-1,2-benzisothiazol-3(2H)-one to 5-Chlorobenzo[d]isothiazole

The second step involves the reduction of the carbonyl group at the 3-position of the benzisothiazolone intermediate to yield the target **5-Chlorobenzo[d]isothiazole**. A common



method for such a transformation is the Wolff-Kishner reduction or its variants.

#### Experimental Protocol:

Reagent	Molecular Weight ( g/mol )	Amount	Molar Equiv.
5-Chloro-1,2- benzisothiazol-3(2H)- one	185.63	18.56 g	1.0
Hydrazine Hydrate (80%)	50.06	25 mL	~4.0
Potassium Hydroxide (KOH)	56.11	22.44 g	4.0
Diethylene Glycol	106.12	200 mL	-

#### Procedure:

- In a 500 mL three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, place 5-chloro-1,2-benzisothiazol-3(2H)-one (18.56 g, 0.1 mol) and diethylene glycol (200 mL).
- Add hydrazine hydrate (25 mL, approximately 0.4 mol) and potassium hydroxide pellets (22.44 g, 0.4 mol).
- Heat the mixture to 120°C for 2 hours.
- After 2 hours, raise the temperature to 200-210°C to distill off water and excess hydrazine.
- Maintain the reaction mixture at this temperature for an additional 4 hours.
- Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
- Extract the aqueous mixture with diethyl ether (3 x 150 mL).



- Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure **5-Chlorobenzo[d]isothiazole**.

### **Experimental Workflow**



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Caption: Synthetic pathway for **5-Chlorobenzo[d]isothiazole**.

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